

# Butyronitrile-D7 performance vs other deuterated solvents

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## Compound Focus: Butyronitrile-D7

CAS No.: 352431-11-9

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## Chemical Profile of Butyronitrile

Understanding the properties of the non-deuterated form of butyronitrile can offer insights into the expected general behavior of its deuterated counterpart, **Butyronitrile-D7**.

Property	Value / Description
Chemical Formula	C <sub>4</sub> H <sub>7</sub> N [1]
Molar Mass	69.107 g·mol <sup>-1</sup> [1]
Density	794 mg mL <sup>-1</sup> (or 0.794 g/mL) [1]
Boiling Point	117.6 °C [1]
Solubility	Miscible with most polar organic solvents; soluble in benzene; only 0.033 g/100 mL in water [1]
Polarity	Aprotic, organic solvent with a polar nitrile group, offering a favorable combination of good solvating power and high polarity [2]

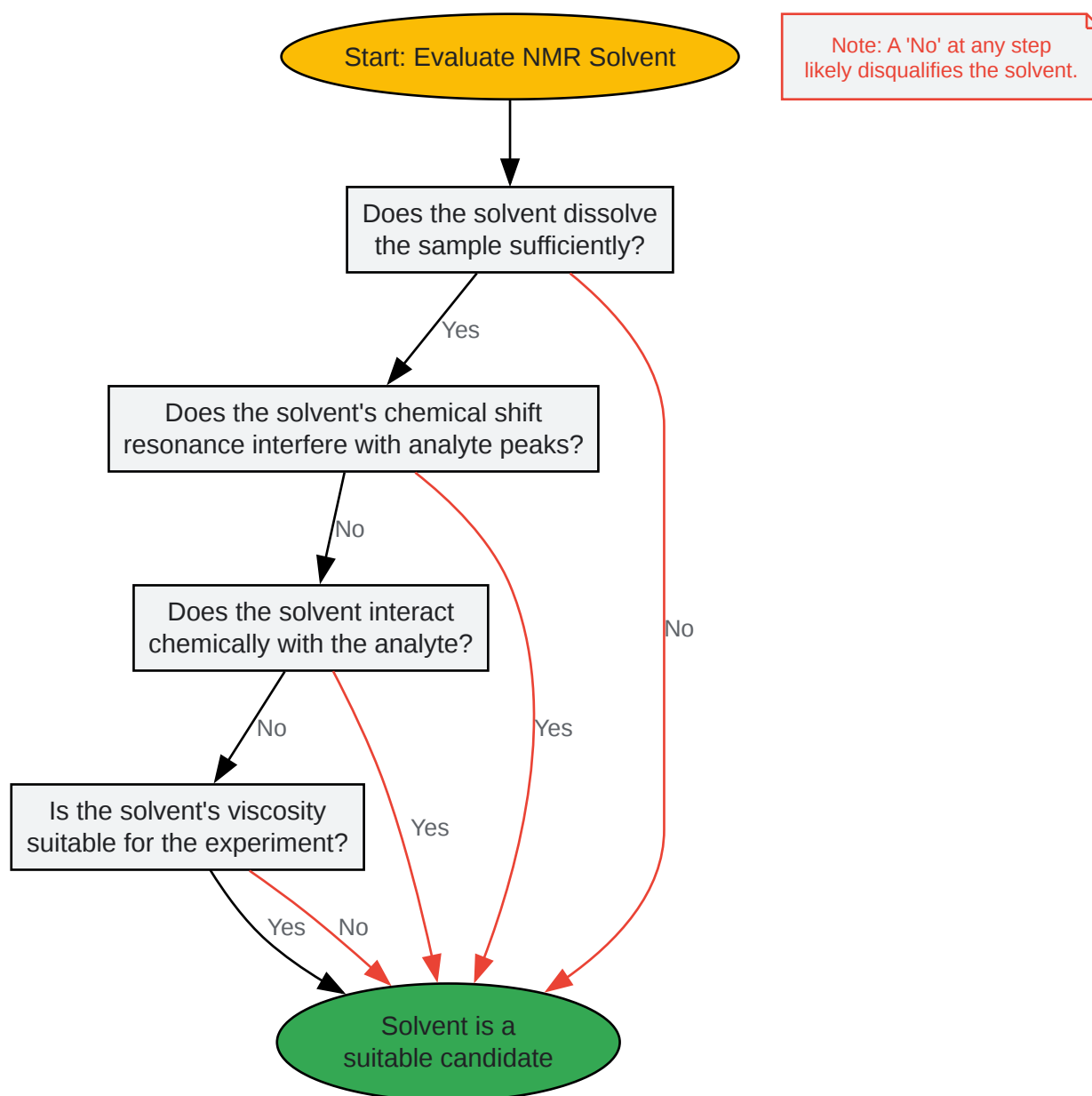
## Properties of Common Deuterated NMR Solvents

Deuterated solvents are essential in NMR spectroscopy to provide a deuterium lock signal and minimize interfering background signals from the solvent itself [3] [4]. The table below summarizes key data for some commonly used solvents, which can serve as a baseline for comparison.

Solvent	Deuterated Formula	Common NMR Uses & Notes
Dimethyl Sulfoxide	DMSO-d6	Frequently used for hydrophobic compounds in ESI-MS; can form adducts (e.g., $[M+95]^-$ in negative mode). Prone to water absorption, which can affect the NMR spectrum [5] [3] [6].
Chloroform	CDCl3	One of the most common and versatile solvents for NMR, especially for organic compounds [7] [4].
Acetonitrile	CD3CN	Aprotic solvent with a wide liquid range, often used in reversed-phase HPLC and electrochemistry [8] [2].
Methanol	CD3OD	Protic solvent useful for a range of compounds; often used in LC-MS applications [8].
Dimethylformamide	DMF-d7	Similar to DMSO, it is suggested for analyzing hydrophobic compounds in ESI-MS, where it can form $[M+Cl]^-$ adducts [5].

## How to Approach a Performance Comparison

Since direct data on **Butyronitrile-D7** is scarce, you can evaluate its suitability for specific applications by considering the following core principles of solvent selection for NMR spectroscopy. The diagram below outlines this decision-making workflow.



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To build your comparison guide with experimental data, I suggest these steps:

- **Consult Specialty Chemical Suppliers:** Reach out directly to major suppliers of deuterated solvents, such as **Cambridge Isotope Laboratories (CIL)**, **Sigma-Aldrich**, or **TCI Chemicals** [4]. They often provide detailed technical data sheets, including NMR chemical shifts, impurity profiles, and sometimes application notes.
- **Search Scientific Literature:** Use academic databases to search for recent journal articles where **Butyronitrile-D7** might have been used. This can provide real-world experimental data and direct comparisons.

- **Benchmarking Experiments:** If feasible, design a set of benchmark experiments using a standard compound. Key performance metrics to compare across solvents include:
  - **Spectral Resolution:** Measure the linewidth of a known peak.
  - **Signal-to-Noise Ratio:** For a standard sample and acquisition time.
  - **Chemical Shift Dispersions:** Note how the solvent affects the spread of shifts.
  - **Viscosity Effects:** As this impacts resolution [9].

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